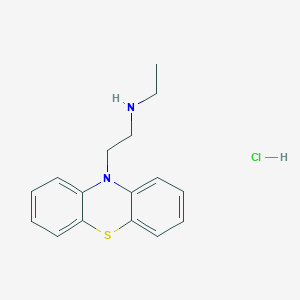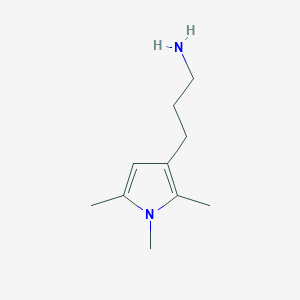![molecular formula C16H10N6O2S B2635622 (Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025273-21-5](/img/structure/B2635622.png)
(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amino group (-NH2), a nitro group (-NO2), a sulfanyl group (-SH), and a nitrile group (-CN). It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a ring structure. The exact structure would depend on the specific arrangement of these groups on the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in condensation reactions to form amides or peptides. The nitro group could be reduced to an amino group, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be polar due to the presence of several polar functional groups. This could affect its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Antibacterial Activities
Research has demonstrated the synthesis and characterization of organometallic polymers based on similar nitro-substituted pyridine compounds, showing significant antibacterial activities against certain bacteria. These studies highlight the potential of such compounds in developing antibacterial agents, where the presence of metal complexes enhances their activity beyond that of the ligands alone (Shi, 2012).
Catalytic Applications
Compounds related to the query have been synthesized and evaluated as catalysts in alcohol oxidation reactions. These studies reveal that certain sulfonated Schiff base copper(II) complexes exhibit efficient and selective catalytic activity, demonstrating their potential use in organic synthesis and industrial applications (Hazra et al., 2015).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of metal-organic coordination polymers containing multiple chiral centers. These works involve the use of pyridine-based ligands, similar to the query compound, for the synthesis of coordination networks with potential applications in materials science, catalysis, and enantioselective reactions (Yang et al., 2011).
Neuropharmacological Applications
There is evidence of the synthesis and evaluation of Schiff’s bases and related compounds for their potential antidepressant and nootropic (cognitive-enhancing) activities. These studies suggest that modifications to the pyridinecarboxaldehyde structure can yield compounds with significant biological activity, pointing towards the therapeutic potential of such derivatives in treating neurological conditions (Thomas et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c17-8-13(19)14(9-18)21-10-11-7-12(22(23)24)4-5-15(11)25-16-3-1-2-6-20-16/h1-7,10H,19H2/b14-13-,21-10? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQUDVIHUCYSL-IAESMGQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)



![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)
![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)
![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)
![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)
![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)